

An In-depth Technical Guide to the Spectroscopic Characterization of Xanthoxylin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Xanthoxylin**, a naturally occurring acetophenone with known antifungal and antispasmodic properties. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

Xanthoxylin, systematically named 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, possesses a simple yet distinct chemical structure that gives rise to a characteristic spectroscopic profile.

Caption: Chemical structure of Xanthoxylin.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Xanthoxylin**, providing a basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.



Table 1: ¹H NMR Spectroscopic Data for **Xanthoxylin** (CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
13.8	S	1H	-ОН
6.08	d, J=2.3 Hz	1H	H-3
5.92	d, J=2.3 Hz	1H	H-5
3.85	S	3H	4-OCH₃
3.81	S	3H	6-OCH₃
2.60	S	3H	-C(=O)CH₃

Table 2: ¹³C NMR Spectroscopic Data for **Xanthoxylin** (CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
203.0	C=O
165.5	C-4
162.6	C-2
158.9	C-6
105.7	C-1
93.3	C-5
90.8	C-3
55.7	4-OCH₃
55.4	6-OCH₃
32.8	-C(=O)CH₃

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **Xanthoxylin** (KBr Pellet)[2]

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3100	Broad	O-H stretch (phenolic)
2940, 2840	Medium	C-H stretch (aliphatic)
1620	Strong	C=O stretch (ketone)
1590, 1460	Strong	C=C stretch (aromatic)
1210, 1120	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: GC-MS Fragmentation Data for **Xanthoxylin**[2]

m/z	Relative Intensity (%)	Assignment
196	30.50	[M] ⁺ (Molecular ion)
181	99.99	[M-CH ₃] ⁺
166	5.50	[M-2CH ₃] ⁺ or [M-C ₂ H ₆] ⁺
138	5.50	[M-C ₂ H ₆ O] ⁺
137	8.00	[M-C ₂ H ₇ O] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Xanthoxylin**.

NMR Spectroscopy



Sample Preparation:

- Weigh approximately 5-10 mg of purified Xanthoxylin.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 16-64.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

• Grind 1-2 mg of dry, purified **Xanthoxylin** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is



obtained.

- Place a portion of the powder into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semitransparent pellet.

Instrumentation and Data Acquisition (FTIR):

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- · Mode: Transmission.
- Spectral range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation (GC-MS):

 Prepare a dilute solution of purified Xanthoxylin (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation and Data Acquisition (GC-MS):

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector temperature: 250 °C.

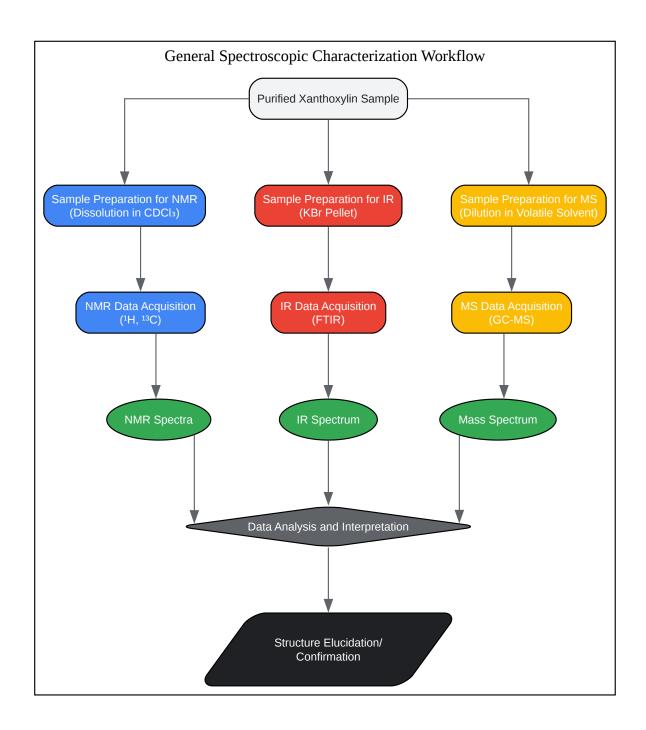


- Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Mass Spectrometer (MS):
 - o Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole.
 - Scan range: m/z 40-400.
 - Ion source temperature: 230 °C.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between **Xanthoxylin**'s structure and its spectroscopic signatures.

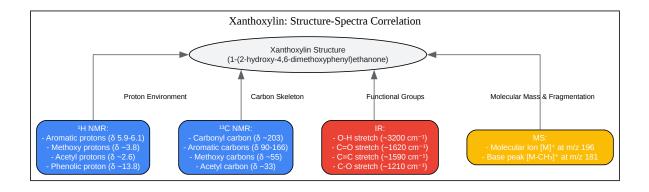




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Caption: Workflow for spectroscopic characterization.





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- 2. Xanthoxylin | C10H12O4 | CID 66654 PubChem [pubchem.ncbi.nlm.nih.gov]
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